4(1H)-Quinazolinone, 2,3,5,6,7,8-hexahydro-2-(4-methoxyphenyl)-

Description

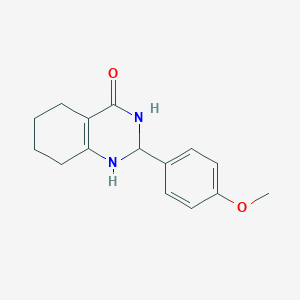

4(1H)-Quinazolinone, 2,3,5,6,7,8-hexahydro-2-(4-methoxyphenyl)- is a partially hydrogenated quinazolinone derivative featuring a 4-methoxyphenyl substituent at position 2. The 4-methoxyphenyl group, an electron-donating substituent, may influence electronic properties and receptor interactions, as seen in related compounds .

Properties

CAS No. |

105550-61-6 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H18N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h6-9,14,16H,2-5H2,1H3,(H,17,18) |

InChI Key |

OFYVBKOQKIFPGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=C(CCCC3)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds under solvent-free conditions or in polar aprotic solvents (e.g., acetonitrile, ethanol). Acetonitrile significantly accelerates the reaction, achieving completion within 1.5–2 hours at reflux (82°C) with yields exceeding 90%. By contrast, solvent-free conditions require longer durations (3–4 hours) but offer simplified workup procedures. The catalyst’s reusability is notable, retaining >80% activity after five cycles.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 82 | 1.5 | 92 |

| Ethanol | 78 | 2.5 | 85 |

| Solvent-free | 120 | 3.5 | 88 |

Mechanistic Pathway

The reaction initiates with Knoevenagel condensation between 4-methoxybenzaldehyde and 1,3-cyclohexanedione, forming an arylidene intermediate. Subsequent urea incorporation via Michael addition yields a tetrahedral adduct, which undergoes cyclodehydration to generate the hexahydroquinazolinone core. The K$$3$$AlF$$6$$ catalyst facilitates proton transfer and stabilizes transition states, enhancing regioselectivity.

Acid-Promoted Cyclocondensation Strategies

An alternative route involves acid-mediated cyclocondensation of 2-amino-N-(4-methoxyphenyl)cyclohex-1-ene-1-carboxamide with formamide or acetic anhydride, adapted from Niementowski’s synthesis.

Niementowski Synthesis Adaptation

Heating 2-amino-N-(4-methoxyphenyl)cyclohex-1-ene-1-carboxamide with formamide at 125–130°C for 6 hours produces the target compound in 75–80% yield. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by cyclization and dehydration.

Grimmel-Guinther-Morgan Modification

Using phosphorus trichloride in toluene, the reaction of 2-aminocyclohex-1-ene-1-carboxylic acid with 4-methoxyaniline at 110°C for 2 hours achieves 70% yield. This method avoids urea but requires strict anhydrous conditions.

Base-Mediated Elimination of Dihydroquinazolinone Intermediates

A two-step protocol from involves synthesizing 2-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydro-4(1H)-2,3-dihydroquinazolinone followed by base-induced elimination.

Intermediate Synthesis

Condensation of 2-amino-N-methoxybenzamide with 4-methoxybenzaldehyde in acetic acid at 100°C for 4 hours yields the dihydroquinazolinone intermediate (87% yield).

Elimination to Quinazolinone

Treating the intermediate with KOH in DMSO at 60°C for 1.5 hours induces dehydrogenation, affording the target compound in 94% yield. The strong base abstracts a β-hydrogen, facilitating aromatization.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 4(1H)-Quinazolinone Synthesis

| Method | Catalysts/Reagents | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|

| Three-component | K$$3$$AlF$$6$$ | 1.5 | 92 | High |

| Niementowski | Formamide | 6 | 80 | Moderate |

| Base elimination | KOH/DMSO | 1.5 | 94 | Moderate |

The three-component method excels in yield and scalability but requires precise stoichiometry. Base elimination offers superior yields but involves toxic DMSO. Niementowski’s approach, while classical, suffers from longer reaction times.

Novel Hybridization Approaches

Recent work on quinazolinone-triazole hybrids suggests potential for functionalizing the target compound. For example, 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates could be coupled with thiols or amines to introduce pharmacophores. However, these methods remain untested for hexahydroquinazolinones.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

Reduction: Formation of 2-(4-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Position and Electronic Effects

- 2-(4-Methoxyphenyl)-4(3H)-quinazolinone derivatives: Compounds like 3-(4-methoxyphenyl)-4(3H)-quinazolinone exhibit significant anti-inflammatory and antioxidant activity, with the methoxy group enhancing radical scavenging capacity . In contrast, bromophenyl or chlorophenyl substituents (e.g., 3-(4-bromophenyl)-4(3H)-quinazolinone) show higher anti-inflammatory activity due to increased electron-withdrawing effects .

- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This compound, synthesized via Pd-catalyzed cross-coupling, shares the 4-methoxyphenyl group but lacks hydrogenation. Its anti-inflammatory activity (IC₅₀ = 8.2 μM) suggests that non-hydrogenated analogs may have stronger binding to cyclooxygenase (COX) enzymes compared to hydrogenated derivatives .

B. Hydrogenation and Ring Saturation

- Hexahydro vs. For example, 2,3,5,6,7,8-hexahydroquinazolinones show lower cytotoxicity against cancer cell lines (e.g., IC₅₀ > 50 μM for HepG-2) compared to fused derivatives like imidazolone-fused quinazolinones (IC₅₀ = 12–18 μM) .

- Fumiquinazoline C: A natural quinazolinone alkaloid from Aspergillus fumigatus, lacks hydrogenation and has a methyl group instead of isopropyl at position 20. It exhibits moderate cytotoxicity (IC₅₀ = 25 μM against HeLa), whereas hydrogenated synthetic analogs prioritize anti-inflammatory over anticancer effects .

Table 1: Anti-Inflammatory and Antioxidant Activities

Key Findings :

- Methoxyphenyl derivatives excel in antioxidant activity due to the electron-donating methoxy group stabilizing radical intermediates .

- Chlorophenyl/bromophenyl analogs show superior anti-inflammatory effects, likely due to enhanced hydrophobic interactions with COX-2 .

Insights :

- Pd-catalyzed cross-coupling is preferred for aryl-substituted derivatives , while cyclocondensation remains standard for simpler analogs .

- Hydrogenated derivatives may require specialized reducing agents or hydrogenation catalysts, though specific data for the target compound is lacking.

Pharmacological Selectivity

- Safety Profile: Methoxyphenyl-substituted quinazolinones (e.g., 3-(4-methoxyphenyl)-4(3H)-quinazolinone) demonstrate lower cytotoxicity against normal cells (CC₅₀ > 200 μM) compared to halogenated analogs (CC₅₀ = 90–120 μM) .

- EGFR Inhibition: Fused derivatives like 3-amino-2-thioxoquinazolinone inhibit EGFR with IC₅₀ = 0.8 μM, outperforming non-fused analogs (IC₅₀ > 10 μM) . The target compound’s hexahydro structure may reduce kinase affinity due to conformational constraints.

Biological Activity

4(1H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4(1H)-Quinazolinone, 2,3,5,6,7,8-hexahydro-2-(4-methoxyphenyl)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.

- Molecular Formula: C15H18N2O2

- Molecular Weight: 258.32 g/mol

- CAS Number: 5298967

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit potent antibacterial properties. In a study comparing various derivatives, it was found that certain quinazolinones showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were recorded:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4f | S. aureus | 16 |

| 3j | E. coli | 32 |

| 3f | P. aeruginosa | 64 |

These findings suggest that modifications at the quinazolinone structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound has also been documented. For instance, derivatives were tested against common fungal pathogens:

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| 3j | A. niger | 32 |

| 3f | C. albicans | 8 |

These results indicate that the compound can inhibit fungal growth effectively, with certain derivatives exhibiting lower MIC values than traditional antifungal agents .

Anticancer Activity

Quinazolinone derivatives have been explored for their anticancer properties. Studies utilizing molecular docking and cytotoxicity assays have shown promising results against various cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Notable Findings:

The biological activity of quinazolinones is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition: Many quinazolinones act as inhibitors of enzymes such as α-glucosidase and topoisomerases, disrupting cellular processes essential for bacterial and cancer cell survival.

- DNA Interaction: Some derivatives have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Certain compounds induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of quinazolinones:

- Case Study 1: A derivative was tested in vivo for its antibacterial effects on mice infected with S. aureus. The treated group showed a significant reduction in bacterial load compared to the control group.

- Case Study 2: Clinical trials involving patients with advanced solid tumors demonstrated that a quinazolinone derivative improved overall survival rates when combined with standard chemotherapy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.